molecular formula C6H4Cl2O3S B1608280 2,6-dichlorobenzenesulfonic Acid CAS No. 6697-96-7

2,6-dichlorobenzenesulfonic Acid

Cat. No.: B1608280
CAS No.: 6697-96-7
M. Wt: 227.06 g/mol
InChI Key: CVJVWHJVNYJTKA-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzenesulfonic acid where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of 2,6-dichlorobenzene using concentrated sulfuric acid. The reaction typically involves heating 2,6-dichlorobenzene with sulfuric acid at elevated temperatures to introduce the sulfonic acid group into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, concentration of sulfuric acid, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Major Products Formed

    Sulfonamides: Formed through reactions with amines.

    Sulfonyl Chlorides: Produced by reacting with thionyl chloride.

    Esters: Formed through esterification with alcohols.

Scientific Research Applications

2,6-Dichlorobenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound without chlorine substitutions.

    2,4-Dichlorobenzenesulfonic Acid: Another derivative with chlorine atoms at different positions.

    p-Toluenesulfonic Acid: A similar sulfonic acid with a methyl group instead of chlorine.

Uniqueness

2,6-Dichlorobenzenesulfonic acid is unique due to the presence of chlorine atoms at the 2 and 6 positions, which influence its reactivity and properties. The chlorine atoms make the compound more electron-withdrawing, enhancing its acidity and making it a more effective catalyst in certain reactions compared to its non-chlorinated counterparts.

Properties

IUPAC Name

2,6-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVWHJVNYJTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398785
Record name 2,6-dichlorobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6697-96-7
Record name 2,6-dichlorobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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